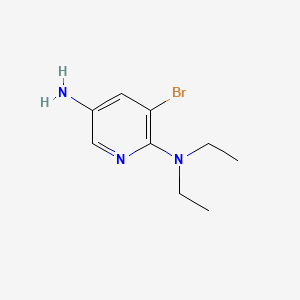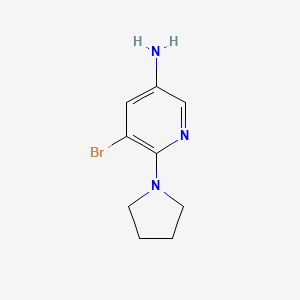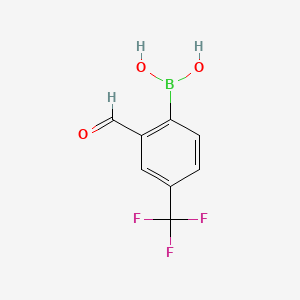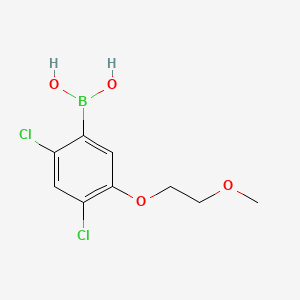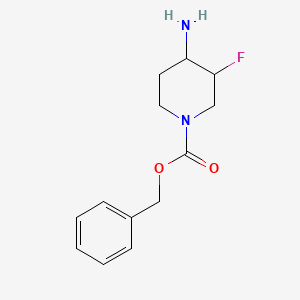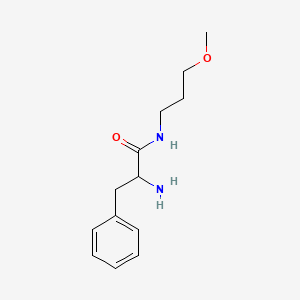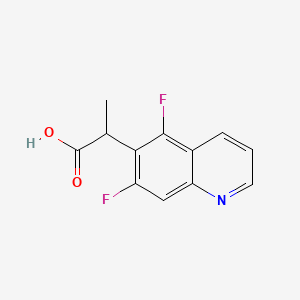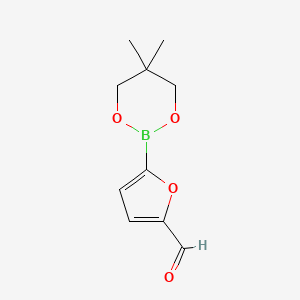![molecular formula C16H27NO4 B581523 2-(Tert-butoxycarbonyl)-2-azaspiro[5.5]undecane-9-carboxylic acid CAS No. 1251008-89-5](/img/structure/B581523.png)
2-(Tert-butoxycarbonyl)-2-azaspiro[5.5]undecane-9-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(Tert-butoxycarbonyl)-2-azaspiro[5.5]undecane-9-carboxylic acid” is a chemical compound with the molecular formula C15H25NO5 . It is also known by its IUPAC name "9-(tert-butoxycarbonyl)-1-oxa-9-azaspiro[5.5]undecane-2-carboxylic acid" .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom . The InChI code for this compound is "1S/C15H25NO5/c1-14(2,3)21-13(19)16-9-7-15(8-10-16)6-4-5-11(20-15)12(17)18/h11H,4-10H2,1-3H3,(H,17,18)" .Physical And Chemical Properties Analysis
This compound has a molecular weight of 299.37 . Other physical and chemical properties such as density, melting point, and boiling point are not provided in the available resources .Wissenschaftliche Forschungsanwendungen
Natural and Synthetic Derivatives
Research indicates that both natural and synthetic derivatives of neo fatty acids, including carboxylic acids with tertiary butyl groups, exhibit a range of biological activities. These compounds have been identified as promising for the development of antioxidants, anticancer, antimicrobial, and antibacterial agents. Furthermore, their applications extend to the cosmetic, agronomic, and pharmaceutical industries, underscoring the chemical's versatility and potential for broad utility across various sectors (Dembitsky, 2006).
Biocatalyst Inhibition and Microbial Interaction
Carboxylic acids are highlighted for their dual role as both substrates and inhibitors in microbial fermentation processes. The inhibitory effects of carboxylic acids on microbes are significant, given their widespread use as food preservatives. Understanding these interactions is crucial for developing metabolic engineering strategies aimed at enhancing microbial tolerance and industrial performance, potentially influencing the production and application of 2-(Tert-butoxycarbonyl)-2-azaspiro[5.5]undecane-9-carboxylic acid derivatives (Jarboe et al., 2013).
Environmental and Biochemical Insights
The environmental persistence and bioaccumulation potential of carboxylic acids and their fluorinated derivatives have been subject to extensive studies. These investigations shed light on the ecological impact and regulatory considerations of such compounds, including their bioaccumulation behavior and potential health risks. This research trajectory suggests an imperative for scrutinizing the environmental behaviors of compounds related to 2-(Tert-butoxycarbonyl)-2-azaspiro[5.5]undecane-9-carboxylic acid, ensuring sustainable and safe applications (Conder et al., 2008).
Biotechnological Applications
Advances in biotechnology have opened new avenues for utilizing carboxylic acids in drug synthesis and bioconversion processes. Levulinic acid, as an example, demonstrates the potential of carboxylic acids in the pharmaceutical industry, offering cost-effective and environmentally friendly alternatives for drug development. This suggests that derivatives of 2-(Tert-butoxycarbonyl)-2-azaspiro[5.5]undecane-9-carboxylic acid could similarly be harnessed for innovative therapeutic applications (Zhang et al., 2021).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azaspiro[5.5]undecane-9-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO4/c1-15(2,3)21-14(20)17-10-4-7-16(11-17)8-5-12(6-9-16)13(18)19/h12H,4-11H2,1-3H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNJCUGKGUFDPKL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CCC(CC2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60718457 |
Source


|
| Record name | 2-(tert-Butoxycarbonyl)-2-azaspiro[5.5]undecane-9-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60718457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Tert-butoxycarbonyl)-2-azaspiro[5.5]undecane-9-carboxylic acid | |
CAS RN |
1251008-89-5 |
Source


|
| Record name | 2-(tert-Butoxycarbonyl)-2-azaspiro[5.5]undecane-9-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60718457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

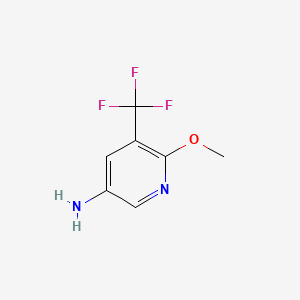
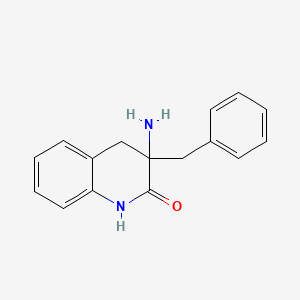

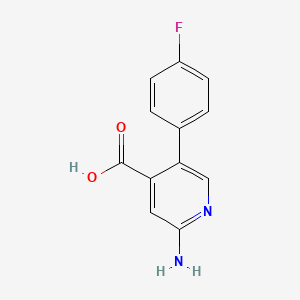
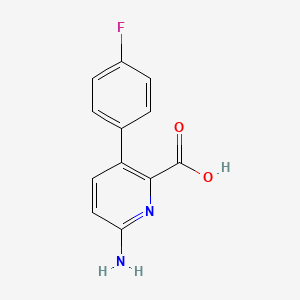
![2-[(3-Amino-5-bromopyridin-2-yl)amino]ethanol](/img/structure/B581449.png)
